1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene
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Overview
Description
1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene is an organobromine compound characterized by the presence of bromine and trifluoromethylsulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene typically involves the bromination of 3,5-bis(trifluoromethylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The trifluoromethylsulfonyl groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the trifluoromethylsulfonyl groups.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include higher oxidation state derivatives of the trifluoromethylsulfonyl groups.
Scientific Research Applications
1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Catalysis: The compound is used in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and trifluoromethylsulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but lacks the sulfonyl groups, leading to different reactivity and applications.
3-Bromobenzotrifluoride: Contains a single trifluoromethyl group and bromine, used in different contexts compared to the bis(trifluoromethylsulfonyl) derivative.
3,5-Bis(trifluoromethyl)benzyl bromide: Features a benzyl bromide group instead of a bromine directly attached to the benzene ring, leading to different chemical behavior.
Uniqueness
1-Bromo-3,5-bis(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and trifluoromethylsulfonyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specialized applications where such properties are advantageous .
Properties
IUPAC Name |
1-bromo-3,5-bis(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6O4S2/c9-4-1-5(20(16,17)7(10,11)12)3-6(2-4)21(18,19)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMZFGDOCDEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Br)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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